2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide, also known as DMS 114, is a novel sulfonamide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its chemical structure suggests interactions with cellular pathways involved in cancer cell growth and survival .
- In vitro studies have explored its effects on various cancer cell lines, assessing its cytotoxicity and potential as a targeted therapy .
- The compound interacts with fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. Understanding its inhibitory effects on this enzyme could have implications for metabolic disorders and diabetes .
- Researchers have explored different solid forms, including morphic forms, co-crystals, salts, and amorphous solid dispersions. These variations impact solubility, stability, and bioavailability .
Anticancer Research
Fructose-1,6-bisphosphatase Inhibition
Pharmacokinetics and Toxicity
Structural Forms and Solid Dispersions
Computational Modeling and Predictive Models
Synergistic Combinations
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the process of gluconeogenesis, which is the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
This interaction could lead to changes in the rate of gluconeogenesis, potentially influencing glucose levels within the body .
Biochemical Pathways
The compound’s action primarily affects the gluconeogenesis pathway . By interacting with Fructose-1,6-bisphosphatase 1, the compound can influence the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate . This step is a key control point in the gluconeogenesis pathway .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Fructose-1,6-bisphosphatase 1 and the subsequent impact on the gluconeogenesis pathway . Changes in this pathway could potentially alter glucose levels within the body .
properties
IUPAC Name |
2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGZIAWBZIRKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.